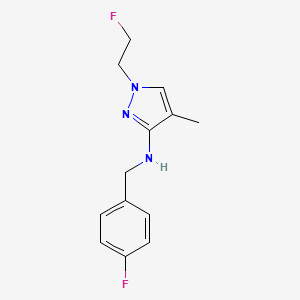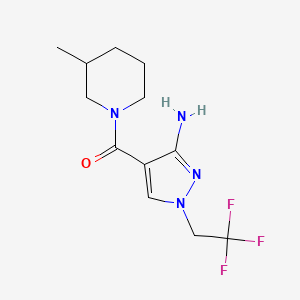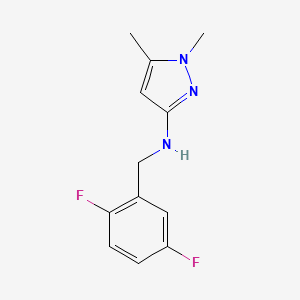![molecular formula C12H24N4 B11736537 [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736537.png)
[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Diethylamino)propyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amin ist eine Verbindung, die zur Klasse der Pyrazolderivate gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome an benachbarten Positionen enthalten.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [3-(Diethylamino)propyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amin beinhaltet typischerweise die Reaktion von 1-Methyl-1H-pyrazol-5-carbaldehyd mit 3-(Diethylamino)propylamin. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Ethanol, und unter Rückflussbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert werden, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme zum Einsatz kommen, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren, wie z. B. Chromatographie, kann ebenfalls zur Steigerung der Effizienz des Produktionsprozesses eingesetzt werden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 3-(diethylamino)propylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
[3-(Diethylamino)propyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Halogenide, Amine, Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation zu entsprechenden Oxiden führen, während Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Pyrazolderivaten führen .
Wissenschaftliche Forschungsanwendungen
[3-(Diethylamino)propyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Wird auf sein Potenzial als bioaktives Molekül mit antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere als Zwischenprodukt bei der Synthese von Pharmazeutika, untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen, Agrochemikalien und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von [3-(Diethylamino)propyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Zum Beispiel kann sie bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, oder mit Rezeptoren interagieren, um eine biologische Reaktion hervorzurufen .
Wirkmechanismus
The mechanism of action of [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3-Methyl-1-Phenyl-1H-pyrazol-5-yl)piperazin: Wird als Zwischenprodukt bei der Synthese von Dipeptidylpeptidase-4-Inhibitoren verwendet.
3-Amino-1-Methyl-1H-pyrazol: Wird in der organischen Synthese und in Pharmazeutika verwendet.
Imidazolderivate: Bekannt für ihre breite Palette an chemischen und biologischen Eigenschaften.
Einzigartigkeit
[3-(Diethylamino)propyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amin ist aufgrund seiner spezifischen Strukturmerkmale, wie z. B. dem Vorhandensein sowohl von Diethylamino- als auch von Methylgruppen am Pyrazolring, einzigartig. Diese einzigartige Struktur verleiht ihr unterschiedliche chemische und biologische Eigenschaften, wodurch sie zu einer wertvollen Verbindung für verschiedene Anwendungen wird .
Eigenschaften
Molekularformel |
C12H24N4 |
|---|---|
Molekulargewicht |
224.35 g/mol |
IUPAC-Name |
N',N'-diethyl-N-[(2-methylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H24N4/c1-4-16(5-2)10-6-8-13-11-12-7-9-14-15(12)3/h7,9,13H,4-6,8,10-11H2,1-3H3 |
InChI-Schlüssel |
ORTHAPMCCJKMSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNCC1=CC=NN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736454.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736462.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736467.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736480.png)
![2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11736483.png)

![benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736499.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736521.png)

![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736528.png)


![[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11736534.png)

